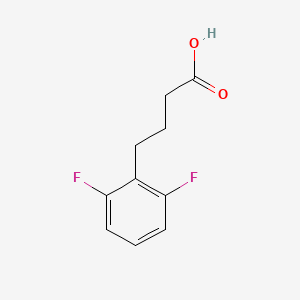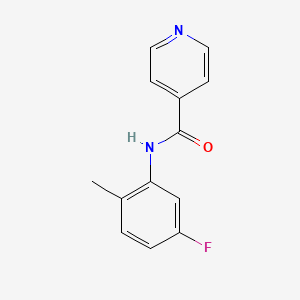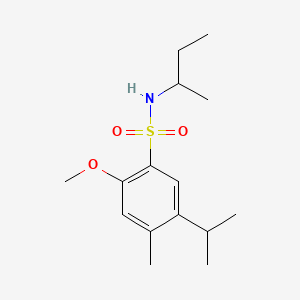![molecular formula C18H20ClN3O B2958608 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-85-9](/img/structure/B2958608.png)
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a compound that has been mentioned in the context of medicinal chemistry research . It has been associated with the development of novel DDR1 inhibitors . DDR1 is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the crystal structure of the Jak3 Kinase Domain covalently bound to a similar compound has been reported .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” are not detailed in the retrieved papers, the compound’s involvement in the development of novel DDR1 inhibitors suggests it may participate in complex biochemical interactions .Applications De Recherche Scientifique
Pesticidal Activity
This compound has been explored for its potential as a pesticide . Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which share a similar structure, have shown promising larvicidal and fungicidal activities . These activities are crucial for developing new pesticides that are more efficient, have lower toxicity, and leave minimal residues.
Anti-tubercular Agents
Derivatives of benzamide, such as those containing the piperazine moiety, have been designed and synthesized to act as anti-tubercular agents . These compounds have been tested against Mycobacterium tuberculosis and have shown significant inhibitory concentrations, indicating their potential in treating tuberculosis.
Anti-inflammatory Properties
The ability of benzamide derivatives to inhibit protein denaturation suggests they may have anti-inflammatory properties . This is an important characteristic for substances that could be developed into anti-inflammatory drugs.
Synthesis and Chemical Properties
The synthesis process of benzamide derivatives, including 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, involves steps like esterification, cyanation, cyclization, and aminolysis reactions . Understanding these processes is essential for chemical engineering and the development of related compounds.
Biological Activity
Benzamide compounds have been studied for various biological activities . They are known to interact with target enzymes through hydrogen bonds, which is beneficial for controlling target organisms . This interaction is key for the development of bioactive compounds in pharmacology.
Heterocyclic Derivatives
The compound is part of a broader class of heterocyclic derivatives that have diverse activities, including insecticidal, antifungal, and herbicidal activities . These derivatives are important in the agricultural sector for protecting crops from pests and diseases.
Drug Development
The structural confirmation of these compounds through techniques like NMR and HRMS is crucial for drug development . Accurate structural information ensures the safety and efficacy of pharmaceuticals.
Enzyme Interaction
The amide group in benzamide derivatives can form hydrogen bonds with the activated part of target enzymes, which is a valuable trait for enzyme inhibition in therapeutic drugs .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
It is likely that the compound interacts with its targets by binding to their active sites, thereby modulating their activity. This interaction could lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and pain perception .
Result of Action
Based on the activities of similar compounds, it can be hypothesized that the compound may exert anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s interaction with its targets, its pharmacokinetic properties, and its overall therapeutic effect.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXURQCSMWCSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)


![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)
![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)


![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)
